N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-2-amine
Description
N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group and a benzazocin moiety
Properties
IUPAC Name |
N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-20(2)18-10-9-17(14-19-18)24(22,23)21-12-5-8-15-6-3-4-7-16(15)11-13-21/h3-4,6-7,9-10,14H,5,8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSWNWDLJKFQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C3CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzazocin Ring: Starting from a suitable aromatic precursor, the benzazocin ring is constructed through a series of cyclization reactions. This may involve the use of catalysts such as palladium or copper to facilitate the formation of the cyclic structure.
Pyridine Ring Functionalization: The pyridine ring is functionalized with the sulfonylated benzazocin intermediate. This step may involve nucleophilic substitution reactions under controlled conditions to ensure selective substitution at the desired position.
N,N-Dimethylation: The final step involves the dimethylation of the amine group, typically using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and benzazocin moiety may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)pyridin-2-amine: Lacks the sulfonyl group, which may result in different biological activities.
N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-3-amine: Substitution at a different position on the pyridine ring, potentially altering its reactivity and biological properties.
Uniqueness
The presence of both the sulfonyl group and the benzazocin moiety in N,N-dimethyl-5-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-ylsulfonyl)pyridin-2-amine confers unique structural and electronic properties, making it distinct from similar compounds. These features may enhance its binding affinity to specific molecular targets, leading to unique biological activities and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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